Z-AA-R110-Peg
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Overview
Description
Z-AA-R110-Peg, also known as Rhodamine 110-PEG, N-CBZ-L-alanyl-L-alanine amide, is a compound used as a substrate for elastase. It is an off-white to pink solid that is soluble in dimethyl sulfoxide (DMSO). The compound has a molecular weight of 824.87 and a chemical formula of C44H48N4O12 .
Preparation Methods
The synthesis of Z-AA-R110-Peg involves the conjugation of Rhodamine 110 with polyethylene glycol (PEG) and N-CBZ-L-alanyl-L-alanine amide. The reaction conditions typically require the use of organic solvents such as DMSO and protection from light to prevent degradation. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Z-AA-R110-Peg undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Z-AA-R110-Peg has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays to detect the presence of elastase and other enzymes.
Biology: Employed in biological studies to monitor enzyme activity and protein interactions.
Medicine: Utilized in medical research to study disease mechanisms involving elastase and related enzymes.
Industry: Applied in industrial processes that require the detection and quantification of elastase activity
Mechanism of Action
The mechanism of action of Z-AA-R110-Peg involves its role as a substrate for elastase. When elastase cleaves the compound, it releases Rhodamine 110, which exhibits strong fluorescence. This fluorescence can be measured to quantify elastase activity. The molecular targets include elastase and other proteolytic enzymes, and the pathways involved are related to proteolysis and enzyme-substrate interactions .
Comparison with Similar Compounds
Z-AA-R110-Peg is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Rhodamine 110: A fluorescent dye used in various assays.
N-CBZ-L-alanyl-L-alanine amide: A peptide substrate for proteolytic enzymes.
Polyethylene glycol (PEG): A polymer used to enhance the solubility and stability of compounds.
The uniqueness of this compound lies in its combination of these components, making it a versatile and effective substrate for elastase .
Properties
Molecular Formula |
C44H48N4O12 |
---|---|
Molecular Weight |
824.9 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[6'-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C44H48N4O12/c1-28(45-40(50)29(2)46-43(53)58-27-30-9-5-4-6-10-30)41(51)48-32-14-16-36-38(26-32)59-37-25-31(47-39(49)17-18-55-21-22-57-24-23-56-20-19-54-3)13-15-35(37)44(36)34-12-8-7-11-33(34)42(52)60-44/h4-16,25-26,28-29H,17-24,27H2,1-3H3,(H,45,50)(H,46,53)(H,47,49)(H,48,51)/t28-,29-,44?/m0/s1 |
InChI Key |
ICYRAIZLRHYTNO-VTJRXZELSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)CCOCCOCCOCCOC)C5=CC=CC=C5C(=O)O3)NC(=O)[C@H](C)NC(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)CCOCCOCCOCCOC)C5=CC=CC=C5C(=O)O3)NC(=O)C(C)NC(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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